2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid
Description
The compound 2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0²,¹⁰.0⁴,⁸.0¹²,¹⁶]heptadec-4(8)-en-14-yl]propanoic acid features a highly complex pentacyclic scaffold with fused dithia-diaza rings, a 4-hydroxyphenyl substituent, and a propanoic acid side chain. This structure is synthesized via hetero-Diels-Alder reactions involving 4-thioxo-2-thiazolidinones and norbornene dicarboxylic acid derivatives, as reported in related studies .
Properties
Molecular Formula |
C22H20N2O6S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid |
InChI |
InChI=1S/C22H20N2O6S2/c1-7(21(28)29)24-19(26)14-10-6-11(15(14)20(24)27)16-13(10)12(8-2-4-9(25)5-3-8)17-18(31-16)23-22(30)32-17/h2-5,7,10-16,25H,6H2,1H3,(H,23,30)(H,28,29) |
InChI Key |
NAGBRRLNSAIHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Biological Activity
The compound 2-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid is a complex organic molecule with potential biological activities that have been the subject of various studies.
Chemical Structure and Properties
This compound features a unique pentacyclic structure characterized by multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and trioxo moieties is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this one exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study on related compounds demonstrated a reduction in tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.
Antioxidant Activity
The presence of hydroxyl groups in the structure is often associated with antioxidant activity:
- Free Radical Scavenging : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
- Research Findings : In vitro assays have shown significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Antimicrobial Effects
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Inhibition of Pathogens : Tests against common pathogens have indicated that the compound can inhibit bacterial growth.
- Potential Applications : This property opens avenues for developing new antimicrobial agents.
Data Summary Table
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Inhibits growth of specific pathogens |
Research Findings
- Anticancer Studies : Various derivatives have been tested in vitro and in vivo, showing promising results in reducing tumor size and enhancing survival rates in animal models.
- Antioxidant Mechanisms : The antioxidant capacity has been linked to the ability to donate hydrogen atoms or electrons to free radicals.
- Microbial Inhibition : The compound's structure may facilitate interactions with microbial cell membranes, leading to increased permeability and eventual cell death.
Scientific Research Applications
Antimicrobial Applications
Recent studies indicate that derivatives of this compound exhibit promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens:
- Antibacterial Activity : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL) .
- Antifungal Activity : It has also demonstrated activity against drug-resistant Candida species including Candida auris with MIC values between 8–64 µg/mL .
Anticancer Research
The compound's structure suggests potential applications in cancer therapy:
- Mechanism of Action : The presence of multiple functional groups allows for interaction with various biological targets involved in cancer cell proliferation and survival.
- Case Studies : Preliminary studies have indicated that compounds with similar structural motifs can inhibit tumor growth in vitro and in vivo models .
Drug Formulation
Due to its unique chemical properties:
- Bioavailability Improvement : The compound can be utilized as a scaffold for developing new drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
- Combination Therapies : Its ability to act synergistically with existing antibiotics makes it a candidate for combination therapies aimed at overcoming resistance mechanisms in pathogens .
Data Table: Summary of Applications
Comparison with Similar Compounds
Substituent Variations in the Aryl Group
The aryl substituent at position 9 of the pentacyclic core significantly impacts biological activity and physicochemical properties:
Key Insights :
- The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to methoxy or phenoxy derivatives, which may enhance bioavailability .
Acid Chain Modifications
The carboxylic acid side chain influences molecular interactions and pharmacokinetics:
Key Insights :
- Propanoic acid chains (target) offer a compromise between hydrophilicity and steric demands, whereas butanoic acid derivatives (e.g., ) may exhibit altered binding kinetics due to increased flexibility .
Key Insights :
- 4-Hydroxyphenyl substitution (target) may modulate activity against specific cancer types, though direct data are lacking.
- Methoxy and phenoxy groups correlate with leukemia selectivity, suggesting aryl electronic properties drive target engagement .
Q & A
Q. Basic Research Focus
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, monitoring degradation via HPLC. The phenolic hydroxyl group may oxidize at alkaline pH, requiring stabilization with antioxidants .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests solid-state stability) .
Advanced Research Focus
Molecular dynamics (MD) simulations can predict degradation pathways. For instance, simulate hydrolysis of the dithia ring in aqueous environments to prioritize labile bonds for structural modification .
How can computational tools enhance the design of derivatives with improved bioactivity?
Q. Advanced Research Focus
- Docking Studies : Target the propanoic acid moiety and pentacyclic core to key enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with higher binding affinity to hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to guide synthesis .
What experimental strategies address low solubility in aqueous media?
Q. Basic Research Focus
- Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt .
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays without precipitation .
Advanced Research Focus
Nanoparticle encapsulation (e.g., PLGA-based carriers) improves bioavailability. Characterize particle size (dynamic light scattering) and drug release profiles (dialysis bag method) .
How can researchers validate the proposed reaction mechanism for key synthetic steps?
Q. Advanced Research Focus
- Isotopic Labeling : Introduce ¹⁸O or deuterium at suspected reactive sites (e.g., trioxo groups) to track mechanistic pathways via MS/MS .
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy during cyclization .
What strategies mitigate selectivity issues during functional group transformations?
Q. Advanced Research Focus
- Protecting Groups : Temporarily block the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers during oxidation steps to prevent undesired side reactions .
- Catalyst Screening : Test Pd/Cu bimetallic systems for selective cross-couplings without disrupting the dithia ring .
How can AI-driven platforms accelerate reaction optimization?
Q. Advanced Research Focus
- Automated DoE (Design of Experiments) : Use platforms like ChemOS to iteratively vary reaction parameters (e.g., temperature, solvent polarity) and predict optimal conditions via machine learning .
- Real-Time Analytics : Integrate AI with inline NMR or MS for adaptive feedback, halting reactions at maximal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
